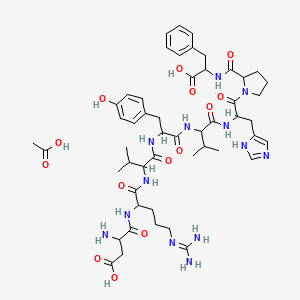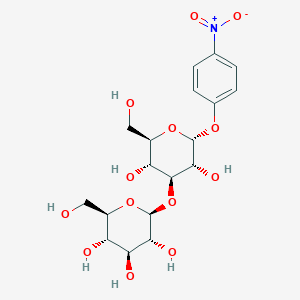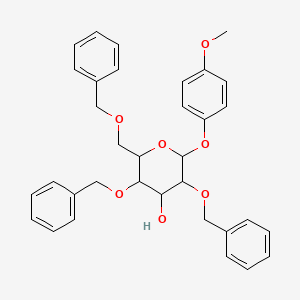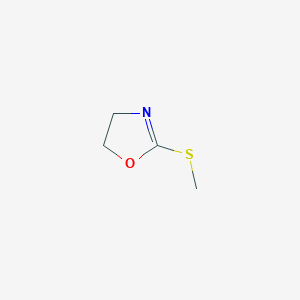
Nicotelline (unlabeled)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotelline is an alkaloid first identified in 1914 as a chemical constituent of tobacco plants (Nicotiana). The chemical structure of nicotelline was elucidated in 1956, revealing that it is a terpyridine consisting of three linked pyridine rings. Nicotelline has the molecular formula C15H11N3 and is a crystalline solid with a melting point of 147-148°C . It is soluble in hot water, chloroform, ethanol, and benzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotelline involves the formation of three linked pyridine rings. One of the early synthetic routes was reported by Kuffner and Kaiser in 1954, which involved the condensation of 3-pyridylacetonitrile with 3-pyridylcarbinol under acidic conditions . The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the terpyridine structure.
Industrial Production Methods
Industrial production methods for nicotelline are not well-documented in the literature. given its presence in tobacco plants, extraction from tobacco leaves could be a potential method for obtaining nicotelline on a larger scale. This would involve solvent extraction followed by purification processes such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotelline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Nicotelline can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of nicotelline can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving nicotelline typically occur at the pyridine rings and can be facilitated by reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nicotelline can lead to the formation of nicotelline N-oxide, while reduction can yield partially or fully reduced derivatives of nicotelline.
Wissenschaftliche Forschungsanwendungen
Nicotelline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Nicotelline exerts its effects primarily through its interaction with enzymes and receptors in biological systems. It is a weak inhibitor of human cDNA-expressed cytochrome P-450 2A6 (CYP2A6), which mediates the hydroxylation of coumarin . This inhibition can affect the metabolism of nicotine and other related compounds. Additionally, nicotelline can act as a biomarker for particulate matter derived from tobacco smoke, aiding in environmental and health-related studies .
Vergleich Mit ähnlichen Verbindungen
Nicotelline is unique among nicotine-related alkaloids due to its terpyridine structure. Similar compounds include:
Nicotine: The primary alkaloid in tobacco, known for its stimulant effects and addictive properties.
Anatabine: Another tobacco alkaloid with anti-inflammatory properties.
Nornicotine: A metabolite of nicotine with similar pharmacological effects.
Cotinine: A major metabolite of nicotine, commonly used as a biomarker for nicotine exposure.
Nicotelline’s uniqueness lies in its structure and its specific inhibitory effects on CYP2A6, which differentiates it from other tobacco alkaloids .
Eigenschaften
Molekularformel |
C15H13N3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-(1,2-dihydropyridin-5-yl)-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C15H13N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-6,8-11,17H,7H2 |
InChI-Schlüssel |
OMHXQICXRZQTKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(=CN1)C2=NC=CC(=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)




![1-[2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397026.png)



![tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate](/img/structure/B13397044.png)


![17-(2,3-Dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B13397074.png)
